molecular formula C9H7F2N3S B13697665 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

Cat. No.: B13697665
M. Wt: 227.24 g/mol
InChI Key: DPIAXFJOTYEKCH-UHFFFAOYSA-N
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Description

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-difluorobenzylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth. The compound’s difluorobenzyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Another fluorinated heterocycle with similar biological activity.

    2-Amino-5-benzyl-1,3,4-thiadiazole: Lacks the difluorobenzyl group but has similar structural features.

    2-Amino-5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole: Contains chlorine instead of fluorine, which affects its reactivity and biological activity.

Uniqueness

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole is unique due to the presence of the difluorobenzyl group, which enhances its chemical stability and biological activity. The fluorine atoms increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-[(2,6-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

DPIAXFJOTYEKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=NN=C(S2)N)F

Origin of Product

United States

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